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Compound of Interest

Compound Name: Cyclohexylsulfamate

Cat. No.: B1227001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term effects of
cyclohexylsulfamate (cyclamate) exposure as documented in various animal models. It
synthesizes findings on carcinogenicity, reproductive toxicity, and metabolic changes,
presenting quantitative data in structured tables and detailing the experimental protocols of key
studies. Visual diagrams are provided to illustrate metabolic pathways and experimental
workflows.

Introduction

Cyclamate, an artificial sweetener, was widely used until studies in the late 1960s suggested a
link to bladder cancer in rats, leading to a ban in the United States and other countries[1]. The
primary metabolite of cyclamate, cyclohexylamine (CHA), formed by gut microbiota, is often the
focus of toxicological assessments[1][2][3]. Subsequent research has generated a complex
and often conflicting body of evidence regarding the long-term safety of cyclamate. This
document aims to provide a clear, data-driven summary of these findings to inform research
and development efforts.

Metabolism of Cyclamate

The conversion of cyclamate to cyclohexylamine is a critical factor in its toxicology. This
biotransformation is not performed by mammalian enzymes but by microorganisms in the
gastrointestinal tract[3]. The extent of this conversion is highly variable among species and
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even among individuals within a species[3][4]. After absorption, CHA is further metabolized and

excreted, primarily in the urine[3][5].
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Caption: Metabolic conversion of cyclamate to cyclohexylamine (CHA) by gut microbiota.

Carcinogenicity Studies

The primary long-term concern regarding cyclamate exposure has been its potential

carcinogenicity, with a specific focus on the urinary bladder.

Quantitative Data on Tumor Incidence

The table below summarizes key long-term carcinogenicity bioassays.
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Key Findings &

Study ] Test Substance )
Animal Model Duration Tumor
(Reference) & Dose )
Incidence
Sodium
Bladder
Cyclamate:Sacc )
] Sprague-Dawley ] Carcinomas:-
Price et al. harin (10:1) - 500

(1970)[6][ 18]

Rats (35M, 45F
per group)

Up to 105 weeks

mg/kg/day - 1120
mg/kg/day - 2500
mg/kg/day

0/70 (Control) -
12/70 (2500

mg/kg group)

IARC (1980)[9]

Rats

Sodium ) )
Multigeneration
Cyclamate

A few benign and
malignant
bladder tumors
were observed,
but incidences
were not
statistically
greater than

controls.

IARC (1980)[9]

Mice (Female)

Sodium ) )
Multigeneration
Cyclamate

Increased
incidence of
lymphosarcomas
in female mice in

one experiment.

Schméahl & Habs
(1984)[10]

Sprague-Dawley
Rats (70-78 per
group)

Sodium
Cyclamate & ]
o Lifelong (Two-
Saccharin Mix -
2% in diet - 5%

in diet

generation)

No carcinogenic
effects. One
papilloma of the
urinary bladder in
the 2% group.
Increased urinary
stone formation
at 5%.
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Three malignant

tumors (1 colon,

1 liver, 1
] prostate) and
Rhesus, Sodium )
three benign
Takayama et al. Cynomolgus, Cyclamate - 100 )
] 24 years tumors in 21
(2000)[11][12] African Green mg/kg/day - 500
treated monkeys.
Monkeys mg/kg/day

No tumors in 16
controls. Results
considered

inconclusive.

Experimental Protocols for Key Carcinogenicity Studies

Protocol: Price et al. (1970) - Bladder Tumors in Rats

Animal Model: Groups of 35 male and 45 female Sprague-Dawley rats[6].

Test Substance and Administration: A 10:1 mixture of sodium cyclamate and sodium
saccharin was administered in the diet[6][7]. Dosage levels were designed to provide 500,
1120, and 2500 mg/kg of body weight per day[6].

Duration: The study lasted for up to 105 weeks[7]. From week 79 onwards, some rats in the
high-dose group also received cyclohexylamine hydrochloride (125 mg/kg/day) to simulate
the metabolic conversion of cyclamate[6][7].

Endpoints Measured: Observations included physical condition, growth, food efficiency,
blood and urine analysis, and postmortem pathology, including gross and microscopic
examination of tissues[6]. The primary endpoint of concern was the incidence of papillary
carcinomas in the bladder[6].

Protocol: Takayama et al. (2000) - Nonhuman Primate Study

Animal Model: A total of 21 monkeys (Rhesus, Cynomolgus, and African Green) were used
in the treatment groups, with 16 monkeys serving as controls[11].
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o Test Substance and Administration: Sodium cyclamate was administered daily at doses of
100 or 500 mg/kg[11].

e Duration: The study was conducted over a 24-year period[11].

» Endpoints Measured: The study involved long-term observation for toxicity and
carcinogenicity. At necropsy, gross and microscopic pathological examinations were
performed. Testicular tissue was also examined for atrophy[11]. Plasma levels of
cyclohexylamine were measured to identify "high converter" animals[13].

Reproductive and Developmental Toxicity

High-dose exposure to cyclamate, and particularly its metabolite CHA, has been shown to
affect the male reproductive system in some animal models.

Quantitative Data on Reproductive Effects
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Study ) Test Substance ) o
Animal Model Duration Key Findings
(Reference) & Dose
Testicular
Atrophy:
Significantly
) higher incidence
Cyclohexylamine ]
2 years in FO males at
Oser et al. (CHA) HCI - 15, ] ]
Rats (Multigeneration 150 mg/kg/day.
(1976)[14] 50, 100, 150 ,
FO-F4) Reproduction:
mg/kg/day

Slightly reduced
litter size and
weaning weights

at higher doses.

Roberts et al. DA and Wistar
(1989)[5][15] Rats

Cyclohexylamine
(CHA)

13 weeks

Testicular
atrophy observed
at a dietary dose
of 400
mg/kg/day.

Roberts et al.
(1989)[5][15]

Mice

Cyclohexylamine
(CHA)

13 weeks

No testicular
atrophy observed
at 400
mg/kg/day, likely
due to lower
tissue
concentrations of
CHA compared
to rats.

Takayama et al.
(2000)[11]

Monkeys

Sodium
Cyclamate - 100,
500 mg/kg/day

24 years

One case of
complete
testicular atrophy
and two cases of
focal germ cell
aplasia were

observed in
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cyclamate-

treated monkeys.

Experimental Protocol: Oser et al. (1976) -
Multigeneration Rat Study

o Animal Model: Rats (specific strain not detailed in abstract) across five generations (FO
through F4)[14].

o Test Substance and Administration: Cyclohexylamine (CHA) hydrochloride was administered
via feeding at dosages of 15, 50, 100, and 150 mg/kg/day[14].

e Duration: A 2-year, multi-generation study[14].

o Endpoints Measured: The comprehensive protocol included monitoring growth, feed
efficiency, clinical and hematological tests, reproduction rates, teratology, mortality, and gross
and microscopic pathology[14]. Reproductive performance was assessed by mating rats
from each generation to produce the subsequent generation. Testicular tissue was examined
histopathologically[14].
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Caption: Generalized workflow for a multi-generation reproductive toxicity study.
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Metabolic and Biochemical Effects

Recent studies have explored the impact of long-term cyclamate consumption on metabolic

health, revealing potential effects on glucose homeostasis.

: o bolic CI

Study
(Reference)

Animal Model

Test Substance

& Dose

Duration

Key
Biochemical
Findings

Sroka et al.
(2023)[16][17]

Rats

Sodium
Cyclamate 10
mg/kg/day (oral)

60 days

Compared to
control:-
Significant
hyperglycemia
and
hyperinsulinemia
from day 30. -
Development of
insulin
resistance. -
Strong changes
in other blood
biochemical

indicators.

Loser (1977)[18]

Beagle Dogs
(2M, 2F per
group)

Sodium
Cyclamate - 150,
500, 1500
mg/kg/day

3 months

No effects noted
in carbohydrate
and fat
metabolism.
Hematological
and clinical
chemistry
parameters were

unchanged.

Experimental Protocol: Sroka et al. (2023) - Metabolic
Study in Rats
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e Animal Model: Rats (strain not specified in abstract)[16].

e Test Substance and Administration: Sodium cyclamate was administered orally at a daily
dose of 10 mg/kg[16].

e Duration: 60 days[16].

o Endpoints Measured: Blood was collected before the experiment (control) and on days 30
and 60. On day 60, animals were sacrificed, and liver glucose and glycogen were measured.
Blood samples were analyzed for biochemical indicators, including glucose and insulin, to
assess for hyperglycemia, hyperinsulinemia, and insulin resistance[16][17].

Discussion and Conclusion

The long-term effects of cyclohexylsulfamate in animal models present a complex picture.
The most alarming historical finding—bladder cancer in rats—occurred at very high doses of a
cyclamate-saccharin mixture, a result that has not been consistently substantiated in
subsequent, well-controlled bioassays using cyclamate alone[1][10][19]. The evidence
suggests that cyclamate by itself is not a potent carcinogen, though a co-carcinogenic or
promoting effect cannot be entirely ruled out[19].

Toxic effects on the male reproductive system, specifically testicular atrophy, have been
demonstrated in rats exposed to high doses of the metabolite CHA[14][15]. This effect appears
to be species-specific, as it was not observed in mice at similar dosages[15].

More recent research points towards metabolic disturbances, with long-term cyclamate
administration in rats leading to insulin resistance and hyperglycemia at doses much lower than
those used in carcinogenicity studies[16][17]. This finding warrants further investigation to
understand the potential mechanisms and human relevance.

Overall, the data from animal models indicate that adverse effects from cyclamate exposure
are typically observed at high dosage levels. The variable metabolism of cyclamate to the more
toxic cyclohexylamine remains a key factor in risk assessment[3]. Future research should focus
on the mechanisms underlying the observed metabolic changes and continue to clarify the
species-specific differences in toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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